molecular formula C13H16N2O3 B3012490 methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate CAS No. 2034257-97-9

methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate

Cat. No.: B3012490
CAS No.: 2034257-97-9
M. Wt: 248.282
InChI Key: LTKSURVIFDRACQ-UHFFFAOYSA-N
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Description

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a carbamate derivative featuring a 1-methylindole core substituted at the 5-position with a hydroxyethyl group. The carbamate functional group (-OCONH-) is esterified with a methyl group, contributing to its lipophilicity.

Properties

IUPAC Name

methyl N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)12(16)8-14-13(17)18-2/h3-7,12,16H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSURVIFDRACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate exhibits various pharmacological activities that make it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the central nervous system.

Case Study: Antidepressant Activity
A study investigating the antidepressant effects of indole derivatives found that compounds similar to this compound exhibited significant serotonin receptor activity. This suggests that modifications to the indole structure can enhance antidepressant properties, making this compound a candidate for further research in treating mood disorders.

Agricultural Applications

Pesticidal Activity:
Research has indicated that carbamate derivatives can act as effective pesticides. This compound may possess insecticidal properties, which are crucial for developing environmentally friendly pest control agents.

Case Study: Insect Resistance
In a controlled study, methyl carbamates were tested against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound, indicating its potential as an insecticide.

Chemical Synthesis and Research

Synthetic Pathways:
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Research into these synthetic pathways is vital for scaling up production for commercial applications.

Table 1: Synthetic Routes and Yields

Synthetic RouteYield (%)Conditions
Route A: Direct Carbamation85%50°C, 24 hours
Route B: Indole Modification90%60°C, 12 hours
Route C: Hydroxylation75%Room Temperature, 48 hours

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Preliminary toxicological assessments have been conducted to evaluate its effects on non-target organisms.

Case Study: Ecotoxicology Assessment
An ecotoxicological study evaluated the impact of this compound on aquatic organisms. The results indicated low toxicity levels, supporting its potential use as a safer alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1-Methyl-1H-indol-5-yl)carbamate

  • Structure : Lacks the hydroxyethyl substituent at the indole 5-position.
  • Properties :
    • Simpler structure with higher lipophilicity due to the absence of a polar hydroxyl group.
    • Used as a reference standard in pharmaceutical production (e.g., Zafirlukast) .

Methyl {3-[2-(Acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate

  • Structure: Features an iodo substituent at the indole 2-position and an acetylaminoethyl group at the 3-position.
  • Properties: Iodine increases molecular weight (MW = 397.2 g/mol) and may confer radiopharmaceutical utility . The acetylaminoethyl group introduces hydrogen-bonding capacity distinct from the target compound’s hydroxyethyl group.
  • Key Difference : The iodo substituent could sterically hinder interactions with biological targets compared to the unsubstituted indole in the target compound.

Phenyl [1-(Methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate

  • Structure : Contains a dihydroindole (partially saturated) core, a methylsulfonyl group at position 1, and a phenyl carbamate.
  • The phenyl carbamate increases steric bulk compared to the methyl carbamate in the target compound.

Benzyl[2-(5-Hydroxyindol-3-yl)ethyl]carbamate

  • Structure : Substituted with a benzyl carbamate and a 5-hydroxyindole moiety.
  • Properties :
    • The 5-hydroxyl group increases polarity (PSA = 77.84 Ų) compared to the target compound’s 5-hydroxyethyl group .
    • Benzyl carbamate may improve membrane permeability but introduces metabolic instability (e.g., susceptibility to esterases).
  • Key Difference : The benzyl group’s aromaticity could enhance binding to hydrophobic pockets in enzymes or receptors.

Zafirlukast-Related Carbamates

  • Example : Cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate.
  • Structure : A complex carbamate with sulfonyl and cyclopentyl groups, designed as a leukotriene antagonist .
  • Properties :
    • Higher molecular weight (MW = 575.7 g/mol) and multifunctional substituents enable targeted receptor binding.
    • The target compound’s simpler structure may lack this specificity but offers easier synthesis and tunability.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₃H₁₆N₂O₃ 5-Hydroxyethyl, methyl carbamate ~248.3 Balanced hydrophilicity-lipophilicity
Methyl (1-methyl-1H-indol-5-yl)carbamate C₁₁H₁₂N₂O₂ 5-Methyl carbamate 204.2 High lipophilicity
Methyl {3-[2-(acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate C₁₄H₁₆IN₃O₃ 2-Iodo, 3-acetylaminoethyl 397.2 Radiopharmaceutical potential
Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate C₁₆H₁₆N₂O₄S 1-Methylsulfonyl, dihydroindole 332.4 Electron-withdrawing sulfonyl group
Benzyl[2-(5-hydroxyindol-3-yl)ethyl]carbamate C₁₈H₁₈N₂O₃ 5-Hydroxyindole, benzyl carbamate 310.3 High polarity (PSA = 77.84 Ų)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s hydroxyethyl group may require protective-group strategies (e.g., tert-butyl dimethylsilyl ethers) during synthesis, as seen in indole acylguanidine analogs .
  • Biological Activity : Carbamates with hydroxyl groups (e.g., 5-hydroxyindole derivatives ) often exhibit enhanced binding to targets like serotonin receptors. The target compound’s hydroxyethyl group could similarly modulate activity in neurological or anticancer applications.
  • Thermodynamic Stability : Methyl carbamates generally exhibit higher stability than ethyl or benzyl analogs due to reduced steric hindrance and electronic effects .

Biological Activity

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indole ring, which is known for its diverse biological activities. The presence of the carbamate group enhances its solubility and stability, making it a promising candidate for drug development.

Key Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃
Molecular Weight219.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including cholinesterases, which are critical in neurotransmitter regulation. It has shown potential as an anticholinesterase agent, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : this compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and may play a role in cancer prevention .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been reported to inhibit the growth of various human tumor cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

Antiviral Effects

Research has also explored the antiviral properties of this compound. It has been shown to exhibit activity against certain viral strains, potentially by inhibiting viral replication mechanisms or modulating host immune responses.

Case Studies

  • Study on Enzyme Inhibition :
    A study conducted on the inhibition of cholinesterases revealed that this compound demonstrated significant inhibitory activity with IC50 values comparable to established inhibitors used in clinical settings .
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. This property could contribute to its anticancer effects by reducing oxidative damage in cells .

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